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Compound of Interest

Compound Name: 2-Bromo-4,6-difluoropyridine

Cat. No.: B1280869

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-difluoropyridine is a versatile heterocyclic building block of significant interest in
medicinal chemistry, agrochemicals, and materials science.[1] Its trifunctional nature, featuring
a reactive bromine atom and two fluorine atoms on an electron-deficient pyridine ring, allows
for sequential and regioselective functionalization. This guide provides a comprehensive
overview of its stability, reactivity, and common synthetic applications, supported by
experimental data and protocols. The strategic positioning of the halogen atoms makes it an
ideal scaffold for introducing diverse molecular fragments through various reaction pathways.[1]

[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Bromo-4,6-difluoropyridine is
presented below.
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Property Value Reference
CAS Number 41404-63-1 [31[4]1[5][6]
Molecular Formula CsH2BrFz2N [11[31[5]
Molecular Weight 193.98 g/mol [11[31[5]
Boiling Point 190.8°C at 760 mmHg [3]

Density 1.808 g/cm3 [3]

Flash Point 69.2°C [3]
Appearance Colorless to light yellow liquid [7]

Canonical SMILES

C1=C(C=C(N=C1F)Br)F

[3](5]

InChl Key

UYVKWWFAWWTABT-
UHFFFAOYSA-N

[3]

Stability and Handling

Stability: 2-Bromo-4,6-difluoropyridine is generally stable under standard laboratory
conditions. However, as with many halogenated pyridines, it should be protected from strong
bases, heat, and direct light to prevent degradation.

Handling and Storage:

o Storage: It is recommended to store the compound in a cool, dry, and well-ventilated area in
a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][8]
Recommended storage temperatures are typically 2-8°C.[1]

e Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if
inhaled. It causes skin and serious eye irritation.[8]

o Personal Protective Equipment (PPE): Always use appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in
a chemical fume hood to avoid inhalation.[8][9]
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Chemical Reactivity

The reactivity of 2-Bromo-4,6-difluoropyridine is dominated by the nature and position of its
three halogen substituents on the electron-deficient pyridine core. The primary reaction
pathways are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-
Coupling reactions.

Nucleophilic Aromatic Substitution (SNATr)

The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the
ring nitrogen (C2, C4, and C6).[10] In SNAr reactions, the rate of halogen displacement
typically follows the order F > Cl > Br > [.[11] This is due to the high electronegativity of fluorine,
which makes the attached carbon atom more electrophilic and stabilizes the intermediate
Meisenheimer complex.[11]

For 2-Bromo-4,6-difluoropyridine, nucleophilic attack is expected to occur preferentially at
the C4 or C6 positions, leading to the displacement of a fluoride ion. The C-Br bond is
significantly less reactive under SNAr conditions.

Caption: General workflow for SNAr on 2-Bromo-4,6-difluoropyridine.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

To a solution of 2-Bromo-4,6-difluoropyridine (1.0 eq.) in a suitable aprotic polar solvent
(e.g., DMF, DMSO, or THF) is added the nucleophile (1.0-1.5 eq.).

e Abase (e.g., K2COs, Cs2COs, or NaH, 1.5-3.0 eq.) is added if the nucleophile is not anionic.

e The reaction mixture is stirred at a temperature ranging from room temperature to 100°C and
monitored by TLC or LC-MS until the starting material is consumed.

» Upon completion, the reaction is quenched with water and extracted with an organic solvent
(e.g., ethyl acetate, DCM).

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.
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e The crude product is purified by flash column chromatography to yield the desired
substituted pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position is the primary site for palladium-catalyzed cross-
coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the
C-F bond, which facilitates the initial oxidative addition step.[12] This allows for selective
functionalization at the C2 position while leaving the C-F bonds intact for potential subsequent

SNAr reactions.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C-Br
position with various organoboron reagents.[13][14]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:

e In an oven-dried Schlenk flask, combine 2-Bromo-4,6-difluoropyridine (1.0 eq.), the
boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPhs)s, Pd(OAC)2, 1-5
mol%), a ligand if necessary (e.g., SPhos, XPhos), and a base (e.g., K2COs, Cs2COs,
KsPOa, 2.0-3.0 eq.).[13]

» Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
e Add degassed solvent(s) (e.g., dioxane, toluene, DMF, often with water).

o Heat the mixture with stirring to the desired temperature (typically 80-120°C) and monitor by
TLC or LC-MS.

o After completion, cool the reaction to room temperature, dilute with water, and extract with an
organic solvent.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

 Purify the residue via flash column chromatography.

Table of Suzuki-Miyaura Coupling Conditions (lllustrative) Specific literature examples for 2-
Bromo-4,6-difluoropyridine are limited, thus the following are representative conditions based
on similar 2-bromopyridine substrates.[13]
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Boronic
. Catalyst / .
Acid . Base Solvent Temp (°C) Yield (%)
Ligand

Partner
Phenylboroni

) Pd(PPhs)a K2COs Toluene/H20 100 85-95
c acid
4-
Methoxyphen  Pd(dppf)Cl2 Cs2C0s3 Dioxane 90 90-98

ylboronic acid

Thiophene-2-  Pdz(dba)s /

) ] K3POa Toluene 110 80-92
boronic acid SPhos
4-
Pd(OAc)z / )
Acetylphenyl K2COs Dioxane/H20 100 75-88
} ] XPhos
boronic acid

This reaction is a key method for forming C-N bonds, coupling the C-Br position with a wide
variety of primary and secondary amines.[15][16]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Experimental Protocol for Buchwald-Hartwig Amination:

o Charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pdz(dba)s, Pd(OAc), 1-
5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 1.1-1.5 eq. relative to
Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KsPOas, LIHMDS, 1.2-2.0 eq.).[17]

» Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen).

e Add 2-Bromo-4,6-difluoropyridine (1.0 eq.), the amine (1.1-1.5 eq.), and an anhydrous,
deoxygenated solvent (e.g., toluene, dioxane).

o Seal the tube and heat the mixture with vigorous stirring at the required temperature
(typically 80-110°C) until the reaction is complete as monitored by LC-MS.
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e Cool the reaction to room temperature, dilute with an organic solvent, and filter through a
pad of celite to remove inorganic salts and the catalyst.

» Concentrate the filtrate and purify the residue by flash column chromatography.

Table of Buchwald-Hartwig Amination Conditions (lllustrative) The following are representative
conditions based on the amination of 2-bromopyridines.[16]

Amine Catalyst /

. Base Solvent Temp (°C) Yield (%)
Partner Ligand
_ Pdz(dba)s /
Morpholine NaOt-Bu Toluene 100 88-96
Xantphos
- Pd(OAc)z / )
Aniline Cs2C0s3 Dioxane 110 85-95
BINAP
_ Pd(OAc)2 /
Benzylamine K3POa4 Toluene 100 90-98
RuPhos
] ] Pdz(dba)s / )
Diethylamine LIHMDS THF 80 70-85
XPhos
Conclusion

2-Bromo-4,6-difluoropyridine is a highly valuable and versatile building block for chemical
synthesis. Its reactivity is characterized by a distinct orthogonality between its halogen
substituents: the fluorine atoms are susceptible to nucleophilic aromatic substitution, while the
bromine atom is the preferred site for palladium-catalyzed cross-coupling reactions. This
predictable regioselectivity allows for the rational design of complex molecular architectures,
making it an indispensable tool for professionals in drug discovery and materials science.
Proper handling and storage are essential to maintain its stability and ensure safe and
successful experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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laimer & Data Validity:

nformation provided in this document is for Research Use Only (RUO) and is strictly not
ded for diagnostic or therapeutic procedures. While BenchChem strives to provide
rate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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